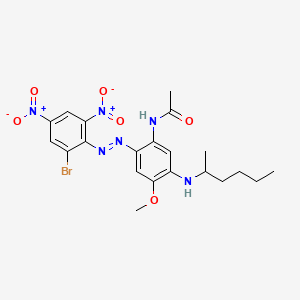

5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]-: is a complex organic compound known for its unique structure and diverse applications. This compound features a brominated dinitrophenyl azo group, a methoxy group, and an amino group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]- typically involves multiple steps, including the bromination of a dinitrophenyl compound, followed by azo coupling and subsequent functionalization with methoxy and amino groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and azo coupling reactions, utilizing efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitro groups, converting them into amino groups, which can further react to form different products.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the development of new azo dyes and pigments. Its unique structure allows for the creation of complex molecules with specific properties.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.

Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and other specialty chemicals, contributing to various manufacturing processes.

Wirkmechanismus

The mechanism by which ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The brominated dinitrophenyl azo group plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules.

Vergleich Mit ähnlichen Verbindungen

N,N-Dimethylformamide (DMF): A versatile solvent used in organic synthesis.

N,N-Dimethylacetamide (DMAc): Similar to DMF, used as a solvent and reagent in various chemical reactions.

Aziridines: Nitrogen-containing compounds used in polymerization reactions.

Azetidines: Another class of nitrogen-containing compounds with applications in polymer chemistry.

Uniqueness: ACETAMIDE,N-[2-[(2-BROMO-4,6-DINITROPHENYL)AZO]-4-METHOXY-5-[(1-METHYLPENTYL)AMINO]PHENYL]- stands out due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and applications. Its ability to undergo various chemical reactions and form stable complexes with biological molecules makes it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

5-Acetamido-4-((2-bromo-4,6-dinitrophenyl)azo)-2-methoxy-N-(1-methylpentyl)aniline, commonly referred to as a derivative of azo compounds, is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and environmental science due to its biological activities and potential applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its properties and effects.

The compound's molecular formula is C23H27BrN6O9, with a molecular weight of approximately 611.4 g/mol. Its structure features a complex arrangement of functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C23H27BrN6O9 |

| Molecular Weight | 611.4 g/mol |

| Density | 1.51 g/cm³ (Predicted) |

| Boiling Point | 784.4 °C (Predicted) |

| pKa | 13.40 (Predicted) |

Antimicrobial Activity

Research has indicated that azo compounds, including this specific derivative, exhibit significant antimicrobial properties. A study demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. A notable study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7), suggesting potent anticancer activity. The compound's ability to induce oxidative stress was identified as a primary mechanism leading to cell death.

Case Studies

- Case Study on Anticancer Effects : In a controlled laboratory environment, MCF-7 cells were treated with varying concentrations of the compound. The results indicated dose-dependent inhibition of cell proliferation, with significant morphological changes observed under microscopy after treatment.

- Environmental Impact Assessment : A study assessing the environmental persistence of this azo compound found that it degrades under UV light exposure but poses risks to aquatic ecosystems due to its toxicity toward algae and fish species.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Cytotoxicity | Induced apoptosis in MCF-7 cells | |

| Environmental Toxicity | Toxic to algae and fish |

The biological activity of this compound can be attributed to its structural features, particularly the azo group which is known for its ability to form reactive intermediates upon reduction. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to cellular dysfunction and death.

Potential Applications

Given its biological properties, this compound holds promise for various applications:

- Pharmaceutical Development : As a potential lead compound for developing new antimicrobial or anticancer agents.

- Environmental Monitoring : Due to its toxicity profile, it could serve as an indicator for environmental contamination by azo dyes.

Eigenschaften

CAS-Nummer |

65916-13-4 |

|---|---|

Molekularformel |

C21H25BrN6O6 |

Molekulargewicht |

537.4 g/mol |

IUPAC-Name |

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(hexan-2-ylamino)-4-methoxyphenyl]acetamide |

InChI |

InChI=1S/C21H25BrN6O6/c1-5-6-7-12(2)23-18-10-16(24-13(3)29)17(11-20(18)34-4)25-26-21-15(22)8-14(27(30)31)9-19(21)28(32)33/h8-12,23H,5-7H2,1-4H3,(H,24,29) |

InChI-Schlüssel |

XDLFAHVQHIYZDC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC(C)NC1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.